molecular formula C11H7N3O B13890699 Imidazo[1,2-a]quinoxaline-8-carbaldehyde

Imidazo[1,2-a]quinoxaline-8-carbaldehyde

Cat. No.: B13890699
M. Wt: 197.19 g/mol
InChI Key: PXPCERNQXDCOPZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]quinoxaline-8-carbaldehyde is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an attractive target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]quinoxaline-8-carbaldehyde typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]quinoxaline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated derivatives and bases like potassium carbonate.

Major Products: The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]quinoxaline, such as sulfones, hydroxyl, phenoxy, and alkylamino derivatives .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]quinoxaline-8-carbaldehyde is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

imidazo[1,2-a]quinoxaline-8-carbaldehyde

InChI

InChI=1S/C11H7N3O/c15-7-8-1-2-9-10(5-8)14-4-3-12-11(14)6-13-9/h1-7H

InChI Key

PXPCERNQXDCOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)N3C=CN=C3C=N2

Origin of Product

United States

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